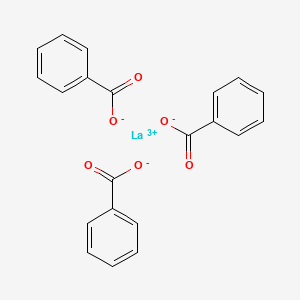
Lanthanum(3+)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lanthanum(3+)benzoate is a coordination compound consisting of lanthanum ions and benzoate ligands Lanthanum is a rare earth element, and its compounds are known for their unique chemical and physical properties Benzoate is the conjugate base of benzoic acid, a simple aromatic carboxylic acid
準備方法
Synthetic Routes and Reaction Conditions
Lanthanum(3+)benzoate can be synthesized through the reaction of lanthanum salts, such as lanthanum nitrate or lanthanum chloride, with sodium benzoate in an aqueous solution. The reaction typically involves mixing equimolar amounts of the reactants and allowing the mixture to react at room temperature. The resulting precipitate is then filtered, washed, and dried to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, concentration, and reaction time, are optimized to maximize yield and purity. Additionally, advanced purification techniques, such as recrystallization or chromatography, may be employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions
Lanthanum(3+)benzoate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form lanthanum oxide and benzoic acid.
Reduction: The compound can be reduced under specific conditions to form lanthanum metal and benzoic acid.
Substitution: this compound can participate in substitution reactions where the benzoate ligands are replaced by other ligands, such as acetate or citrate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen or hydrogen peroxide, and the reaction may be carried out at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride can be used, typically under an inert atmosphere.
Substitution: Substitution reactions may involve the use of other carboxylic acids or their salts, and the reaction conditions can vary depending on the desired product.
Major Products Formed
Oxidation: Lanthanum oxide and benzoic acid.
Reduction: Lanthanum metal and benzoic acid.
Substitution: Lanthanum complexes with different ligands, such as lanthanum acetate or lanthanum citrate.
科学的研究の応用
Lanthanum(3+)benzoate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other lanthanum compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical imaging techniques.
Medicine: Studied for its potential therapeutic applications, such as in the treatment of bone diseases and as a phosphate binder in patients with kidney disease.
作用機序
The mechanism of action of lanthanum(3+)benzoate involves the interaction of lanthanum ions with various molecular targets. In biological systems, lanthanum ions can bind to phosphate groups, forming insoluble lanthanum phosphate complexes. This property is exploited in medical applications, such as the treatment of hyperphosphatemia in patients with kidney disease . Additionally, the photoluminescent properties of this compound are attributed to the electronic transitions within the lanthanum ions, which can be sensitized by the benzoate ligands .
類似化合物との比較
Lanthanum(3+)benzoate can be compared with other lanthanide benzoates, such as europium(3+)benzoate and terbium(3+)benzoate. These compounds share similar structural features and photoluminescent properties but differ in their specific applications and luminescent efficiencies. For example, europium(3+)benzoate is known for its red luminescence, while terbium(3+)benzoate exhibits green luminescence . The unique properties of this compound, such as its ability to form stable complexes and its potential therapeutic applications, distinguish it from other similar compounds.
List of Similar Compounds
- Europium(3+)benzoate
- Terbium(3+)benzoate
- Gadolinium(3+)benzoate
- Dysprosium(3+)benzoate
特性
分子式 |
C21H15LaO6 |
|---|---|
分子量 |
502.2 g/mol |
IUPAC名 |
lanthanum(3+);tribenzoate |
InChI |
InChI=1S/3C7H6O2.La/c3*8-7(9)6-4-2-1-3-5-6;/h3*1-5H,(H,8,9);/q;;;+3/p-3 |
InChIキー |
ILRDAEXCKRFJPK-UHFFFAOYSA-K |
正規SMILES |
C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[La+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


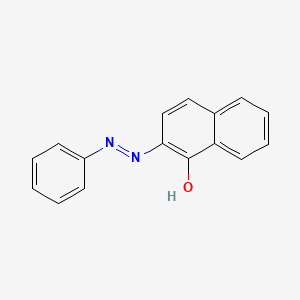
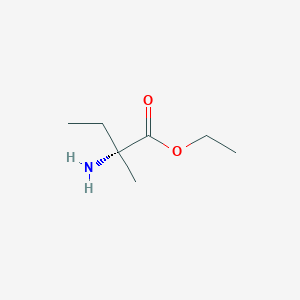
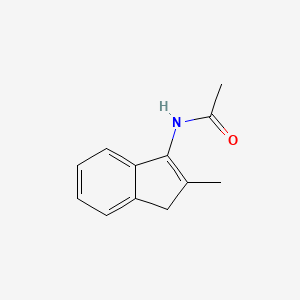
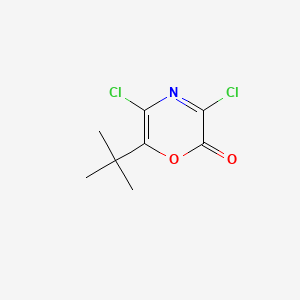
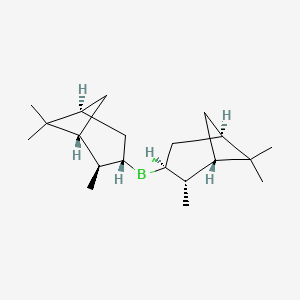
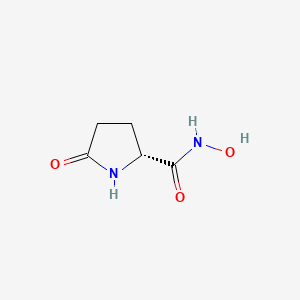
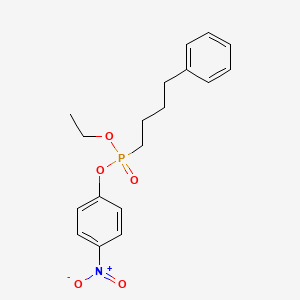
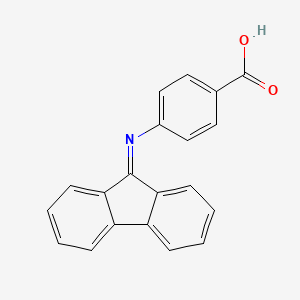
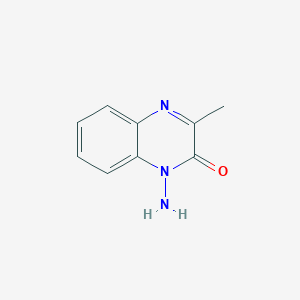
![Triethyl-[(3,6,12,15,21,24,30,33-octabutoxy-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaen-38-yl)oxy]silane](/img/structure/B13816808.png)
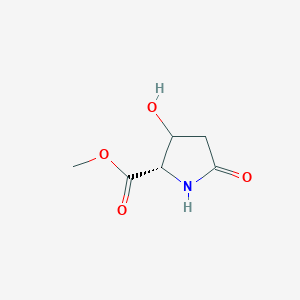
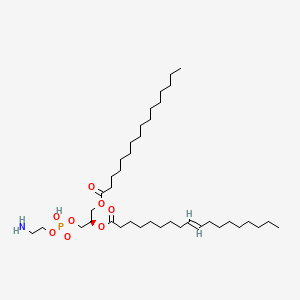
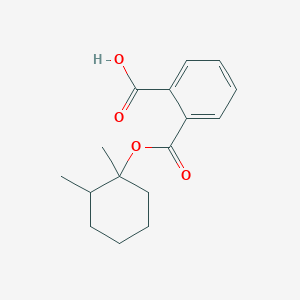
![[(1R,2S,3R,5R,6R,8R,12S)-12-acetyloxy-1,5,9,9-tetramethyl-10-oxatricyclo[6.2.2.02,6]dodecan-3-yl] acetate](/img/structure/B13816830.png)
